molecular formula C15H14ClN5S B12639647 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

Cat. No.: B12639647
M. Wt: 331.8 g/mol
InChI Key: DRLXHGSUCDFPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused ring systems, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .

Properties

Molecular Formula

C15H14ClN5S

Molecular Weight

331.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-8-methylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene

InChI

InChI=1S/C15H14ClN5S/c1-22-15-19-14-12(13-17-7-2-8-20(13)15)9-18-21(14)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3

InChI Key

DRLXHGSUCDFPHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41

Origin of Product

United States

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